molecular formula C16H20N2O2S3 B3311873 N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 946277-22-1

N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311873
CAS No.: 946277-22-1
M. Wt: 368.5 g/mol
InChI Key: NCOJAGWLHXBBEG-UHFFFAOYSA-N
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Description

N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a thiophen-2-yl moiety and an isopentyl chain. This compound integrates a thiazole core linked to a thioether group and a ketone-functionalized ethyl chain, terminating in a thiophene ring. Such structural features are common in bioactive molecules targeting enzymes or receptors due to the electron-rich thiophene and the hydrogen-bonding capacity of the acetamide group .

Properties

IUPAC Name

N-(3-methylbutyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S3/c1-11(2)5-6-17-15(20)8-12-9-22-16(18-12)23-10-13(19)14-4-3-7-21-14/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOJAGWLHXBBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several classes of thiazole- and acetamide-containing derivatives. Below is a comparative analysis based on synthesis, activity, and molecular features:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Modifications Biological Activity / Application Synthesis Yield (%) Key Reference(s)
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide Thiophen-2-yl, isopentyl acetamide Not reported Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-acetamide (9) 4-Chlorobenzylidene, 4-methoxyphenyl acetamide Urease inhibition (IC₅₀: 8.2 µM) 90
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Quinazolinone-thiazolidinone hybrid Antiproliferative (mild inhibition of tumor cells) 65–91
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl, phenyl-thiazole Not reported (structural analog) Not reported
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl-thiazole, acetamide Intermediate in anticancer agent synthesis Not reported

Key Observations :

Structural Variations: The target compound’s thiophen-2-yl group distinguishes it from analogs with phenyl (e.g., compound 9 ) or quinazolinone moieties (e.g., compound 5 ). Thiophene’s electron-rich nature may enhance binding to sulfur-rich enzymatic pockets, as seen in protease inhibitors .

Quinazolinone-thiazolidinone hybrids (e.g., compound 5) show mild antiproliferative effects, indicating possible anticancer applications .

Synthetic Feasibility :

  • Derivatives with simpler substituents (e.g., compound 9 ) achieve higher yields (90%) compared to hybrid systems (e.g., compound 5: 65–91% ). The target compound’s synthesis may require optimized conditions due to its bulky isopentyl and thiophene groups.

Physicochemical and Spectroscopic Properties

Although experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points : Thiazole-acetamide derivatives typically melt between 150–315°C, influenced by substituent polarity (e.g., compound 12 melts at 315.5°C due to sulfamoyl groups ).
  • Spectroscopic Signatures :
    • ¹H-NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while thiazole protons appear at δ 7.0–8.2 ppm .
    • MS/HRMS : Molecular ion peaks align with calculated values (e.g., [M+H]⁺ for compound 4j: 423.1234 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

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